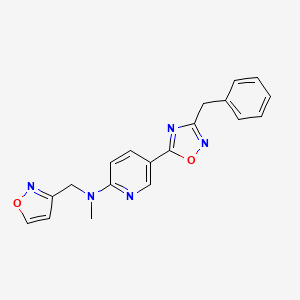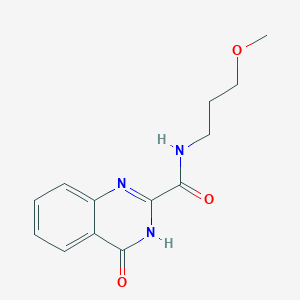![molecular formula C16H15N3O3 B6073761 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6073761.png)
2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its unique structure and interesting properties that make it a promising candidate for further research. In
作用機序
The mechanism of action of 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting specific enzymes or receptors in the body. For example, it has been reported that this compound may inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. For example, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to exhibit antifungal activity against Candida albicans. In addition, this compound has been shown to inhibit the growth of various tumor cell lines, including breast cancer and lung cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole in lab experiments is its unique structure and interesting properties. This compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, this compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole. One potential direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a drug candidate for the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity. Overall, the unique properties of this compound make it a promising candidate for further scientific research.
合成法
The synthesis of 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole involves the reaction between 2-aminobenzoxazole and 2-furoylpiperazine in the presence of a suitable catalyst. The reaction is carried out under specific reaction conditions to obtain a high yield of the desired product. Several methods have been reported for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
科学的研究の応用
2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole has been extensively studied for its potential use in various scientific research applications. This compound has been investigated for its antibacterial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of Alzheimer's disease.
特性
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(14-6-3-11-21-14)18-7-9-19(10-8-18)16-17-12-4-1-2-5-13(12)22-16/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVKXTAHYPWGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B6073684.png)
![N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6073689.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B6073702.png)



![N,2,2,6,6-pentamethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinamine](/img/structure/B6073740.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6073744.png)

![4-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B6073767.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6073770.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(3,4-dimethylphenyl)hydrazinecarbothioamide]](/img/structure/B6073789.png)

![4-{4-[5-({[(2-chlorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6073797.png)
